2,6-Dihydroxy-1,4-naphthoquinone
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Overview
Description
2,6-Dihydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a naturally occurring organic compound derived from naphthalene. This compound is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the naphthoquinone structure. It is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dihydroxy-1,4-naphthoquinone can be synthesized through several methods. One common route involves the hydroxylation of 1,4-naphthoquinone. This process typically requires the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete hydroxylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthoquinones
Scientific Research Applications
2,6-Dihydroxy-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in redox biology and its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-1,4-naphthoquinone involves its ability to undergo redox cycling. This compound can accept and donate electrons, making it a potent redox agent. It can generate reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where it can disrupt cellular processes by inducing oxidative damage.
Comparison with Similar Compounds
2,6-Dihydroxy-1,4-naphthoquinone is unique due to its specific hydroxylation pattern. Similar compounds include:
1,4-Naphthoquinone: The parent compound without hydroxyl groups.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Known for its tautomeric forms and reactivity.
Compared to these compounds, this compound has distinct redox properties and biological activities due to the presence of hydroxyl groups at the 2 and 6 positions.
Properties
Molecular Formula |
C10H6O4 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
4,6-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O4/c11-5-1-2-6-7(3-5)8(12)4-9(13)10(6)14/h1-4,11-12H |
InChI Key |
RXOHPHOCAWUQAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
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